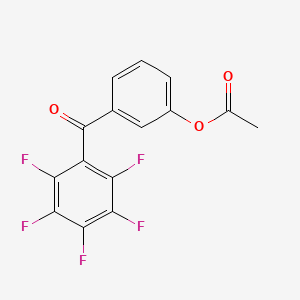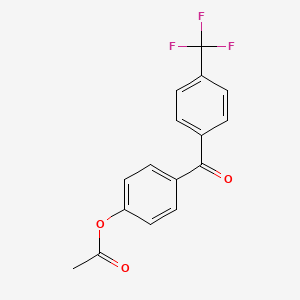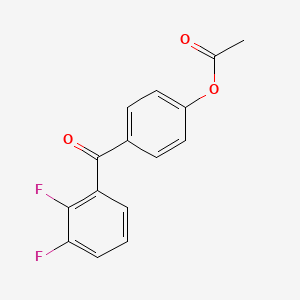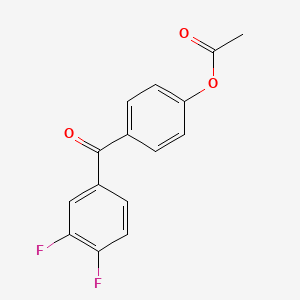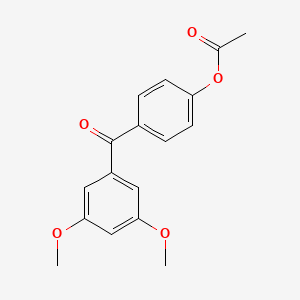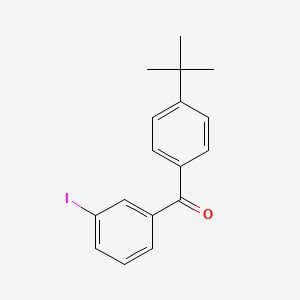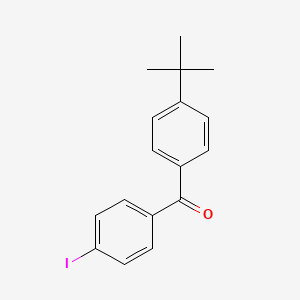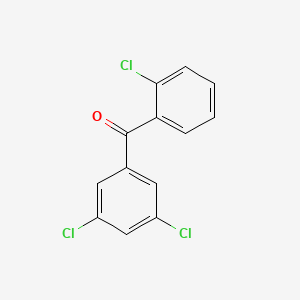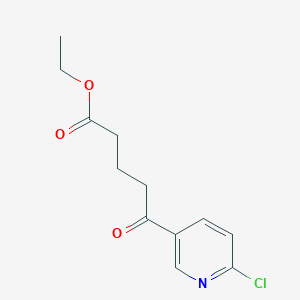
Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Synthesis Processes and Chemical Structures
Ethyl 5-(6-chloropyridin-3-yl)-5-oxovalerate has been involved in various synthesis processes and studied for its chemical structure. For instance, it's a by-product in the synthesis of other compounds, such as ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, where its structure forms intermolecular hydrogen-bonding associations, as seen in the work of Hu et al. (2011) (Hu, Yang, Luo, & Li, 2011). Additionally, compounds related to this compound have been synthesized and analyzed for their crystalline structure (Yang, 2009).
2. Potential Anticancer Agents
Compounds structurally related to this compound have been explored as potential anticancer agents. For example, Temple et al. (1983) synthesized derivatives that showed effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
3. Insecticidal Activity
The insecticidal activity of compounds related to this compound has been a subject of study. Shi et al. (2008) synthesized a compound with good insecticidal activity and performed density functional (DFT) calculations to understand its structure and vibrational wave numbers (Shi, Zhu, & Song, 2008).
4. Application in Dye Synthesis
This compound related compounds have been used in the synthesis of dyes. Abolude et al. (2021) synthesized disperse dyes by the coupling reaction of related compounds, studying their application properties on polyester and nylon fabrics (Abolude, Bello, Nkeonye, & Giwa, 2021).
5. Role in Pharmaceutical Synthesis
Compounds related to this compound have been used in the synthesis of pharmaceutical agents. Andersen et al. (2013) developed a synthesis process for a selective and reversible antagonist of the P2Y12 receptor, involving related compounds (Andersen, Aurell, Zetterberg, Bollmark, Ehrl, Schuisky, & Witt, 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate is a chemical compound that is structurally similar to Nitenpyram . Nitenpyram is an insect neurotoxin that belongs to the class of neonicotinoids . It primarily targets the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects . The nAChR plays a crucial role in the transmission of nerve impulses, and its disruption leads to paralysis and death in insects .
Mode of Action
The compound interacts with its target, the nAChR, by binding irreversibly, causing a stop of the flow of ions in the postsynaptic membrane of neurons . This blockage disrupts neural signaling, leading to paralysis and eventual death of the insect . It’s important to note that this compound is highly selective towards the variation of the nAChR which insects possess .
Biochemical Pathways
The disruption of these pathways, which are crucial for nerve impulse transmission, leads to the paralysis and death of the insect .
Pharmacokinetics
It has been found that similar compounds have high gi absorption and are bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
The primary result of the action of this compound is the paralysis and death of insects. This is achieved through the disruption of neural signaling in the insect’s central nervous system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, similar compounds like Nitenpyram have a low degradation rate when used for agricultural purposes, which allows for long-lasting protection of the crops against plant-sucking insects . .
Propriétés
IUPAC Name |
ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-17-12(16)5-3-4-10(15)9-6-7-11(13)14-8-9/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVFGNNFUNLNGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641800 |
Source


|
| Record name | Ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-65-9 |
Source


|
| Record name | Ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

